molecular formula C9H8N2O3 B13312711 2-[(Prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid

2-[(Prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid

Cat. No.: B13312711
M. Wt: 192.17 g/mol
InChI Key: QSKFGFGKJYUURP-UHFFFAOYSA-N
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Description

2-[(Prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a prop-2-yn-1-yloxy group and an amino group at the 2-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid typically involves the reaction of pyridine derivatives with prop-2-yn-1-ol and appropriate amination reagents. One common method involves the use of N-(prop-2-yn-1-yl)pyridin-2-amines, which undergoes a Sandmeyer reaction to introduce the desired functional groups . The reaction conditions often include the use of mild bases and solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(Prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction may produce pyridine-4-methanol derivatives.

Scientific Research Applications

2-[(Prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(Prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid
  • 2-[(Prop-2-yn-1-yloxy)amino]pyridine-5-carboxylic acid
  • 2-[(Prop-2-yn-1-yloxy)amino]pyridine-6-carboxylic acid

Uniqueness

2-[(Prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

2-(prop-2-ynoxyamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c1-2-5-14-11-8-6-7(9(12)13)3-4-10-8/h1,3-4,6H,5H2,(H,10,11)(H,12,13)

InChI Key

QSKFGFGKJYUURP-UHFFFAOYSA-N

Canonical SMILES

C#CCONC1=NC=CC(=C1)C(=O)O

Origin of Product

United States

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